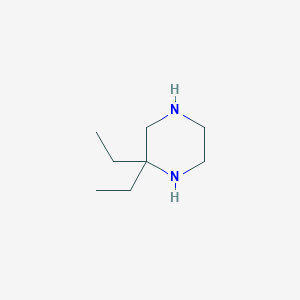
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. A typical synthetic route may include the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
科学的研究の応用
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用機序
The mechanism of action of 1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
類似化合物との比較
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the chlorine atom.
1,3-Dibromo-5-fluorobenzene: Lacks both the nitro and chlorine groups.
1,3-Dibromo-2-chloro-5-fluorobenzene: Lacks the nitro group.
Uniqueness
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is unique due to the presence of multiple electron-withdrawing groups (nitro, fluorine, chlorine, and bromine) on the benzene ring. This combination of substituents imparts distinct electronic properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C6HBr2ClFNO2 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC名 |
1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBr2ClFNO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H |
InChIキー |
GXFDNZOMAGXAIQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


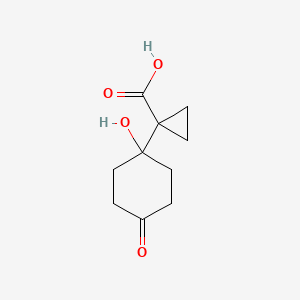
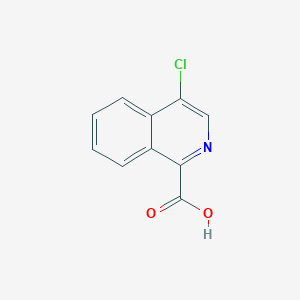

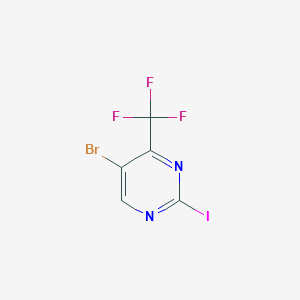
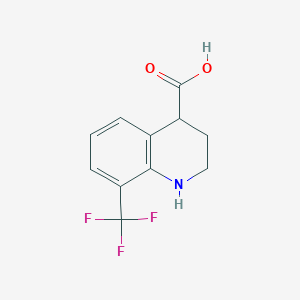

![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
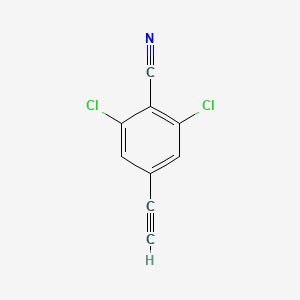
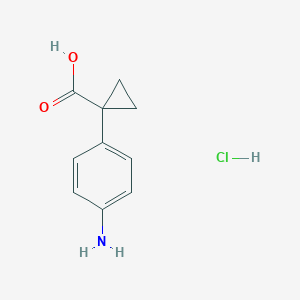
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
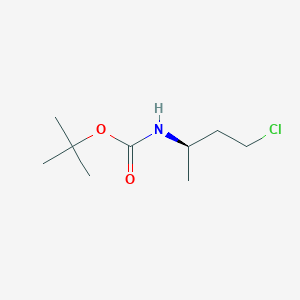
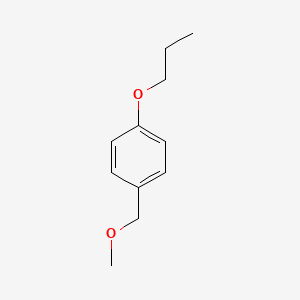
![tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate](/img/structure/B15304886.png)
